methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSPBBDGPFZMC-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=NO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol
Catalyst: Acid or base catalyst
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of 2,5-disubstituted furan-3-carboxylates. Key structural analogs include:
Key Observations :
- Hydrazone derivatives (7c, 10a) exhibit distinct reactivity due to the presence of NH groups, enabling coordination with metal ions or participation in cyclization reactions .
Physical and Spectral Properties
Key Observations :
- The oxime group introduces characteristic IR absorption for OH and C=N bonds, absent in halogenated analogs.
- Aryl-substituted derivatives (e.g., 5e) display higher melting points due to increased molecular rigidity .
Biological Activity
Methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of methyl 5-formylfuran-3-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction typically occurs in solvents such as ethanol or methanol at room temperature. This compound features a hydroxyimino group, which is significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The hydroxyimino group can form hydrogen bonds with proteins, influencing their function. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzymatic activity and receptor binding.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to known antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Bacillus subtilis | 150 |
| Bacillus cereus | 300 |
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). The half-maximal inhibitory concentration (IC50) values from MTT assays reveal promising anticancer activity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 75.00 |
| Vero | 100.00 |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in the Oriental Journal of Chemistry evaluated the antibacterial properties of various furan derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of this compound revealed that it effectively inhibited the proliferation of HeLa cells with an IC50 value of 62.37 µg/mL. This suggests a potential role in cancer therapeutics .
- Mechanistic Insights : Further investigations into the mechanism of action showed that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for drug development .
Q & A
Q. What are the optimal synthetic routes for methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate, and how can reaction conditions be optimized to improve yield and purity?
Answer: The synthesis typically involves a multi-step process:
Condensation : Reacting a furan-3-carboxylate precursor with hydroxylamine under reflux conditions in ethanol or methanol to form the hydroxyiminomethyl group.
Esterification : Protecting the carboxylic acid group via methylation.
Purification : Using column chromatography or recrystallization to isolate the product.
Q. Key optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
- Temperature : Reflux conditions (70–80°C) improve kinetics but risk decomposition of the thermally sensitive hydroxyiminomethyl group.
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or triethylamine) can accelerate specific steps but may require quenching .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituents on the furan ring (e.g., methyl ester at δ 3.7–3.9 ppm, hydroxyiminomethyl proton at δ 8.1–8.3 ppm).
- ¹³C NMR : Confirms carbonyl groups (ester C=O at ~165 ppm, imine C=N at ~150 ppm).
- IR Spectroscopy : Detects C=O (1720–1740 cm⁻¹) and N–O (930–960 cm⁻¹) stretches.
- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How does the E-configuration of the hydroxyiminomethyl group influence the compound’s stability under different storage conditions (e.g., temperature, pH, solvent systems)?
Answer:
- Thermal stability : The E-isomer is prone to isomerization above 40°C; store at –20°C in inert atmospheres.
- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the imine bond.
- Solvent compatibility : Stable in DMSO or ethanol for short-term storage; avoid aqueous buffers without stabilizers like ascorbic acid .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s participation in [3+2] cycloaddition reactions, and how do computational methods (e.g., DFT calculations) support experimental observations?
Answer:
- Mechanism : The hydroxyiminomethyl group acts as a dipolarophile, reacting with nitrile oxides or azides via Huisgen cycloaddition. The E-configuration ensures proper orbital alignment (HOMO-LUMO interactions).
- Computational validation :
Q. How can conflicting bioactivity data from antimicrobial assays be resolved through structure-activity relationship (SAR) studies and target validation approaches?
Answer:
- SAR strategies :
- Modify substituents (e.g., replace methyl ester with ethyl) to assess impact on MIC values.
- Compare activity against Gram-positive vs. Gram-negative bacteria to identify selectivity.
- Target validation :
- Enzyme inhibition assays : Test binding to bacterial dihydrofolate reductase (DHFR) using fluorescence polarization.
- Molecular docking : Map interactions between the hydroxyiminomethyl group and DHFR’s active site (e.g., Glide SP scoring).
Conflicting data often arise from assay variability (e.g., broth microdilution vs. agar diffusion); orthogonal assays (e.g., time-kill curves) improve reliability .
Q. What advanced crystallization strategies using software like SHELXL improve X-ray diffraction quality for this thermally sensitive compound?
Answer:
- Crystallization : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at 4°C to minimize thermal degradation.
- Refinement with SHELXL :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
